molecular formula C11H10O3 B12118888 2-(7-Methyl-1-benzofuran-3-yl)acetic acid

2-(7-Methyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B12118888
M. Wt: 190.19 g/mol
InChI Key: JZOYHEHRUYTMJO-UHFFFAOYSA-N
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Description

2-(7-Methyl-1-benzofuran-3-yl)acetic acid ( 927974-38-7) is a high-purity benzofuran derivative supplied for research and development purposes. With a molecular formula of C11H10O3 and a molecular weight of 190.20 g/mol . Benzofuran scaffolds are recognized in scientific literature for their significant potential in medicinal chemistry and materials science. Research indicates that compounds based on the benzofuran structure exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer properties . Furthermore, benzofuran derivatives are of interest in material science due to their applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(7-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H10O3/c1-7-3-2-4-9-8(5-10(12)13)6-14-11(7)9/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

JZOYHEHRUYTMJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CO2)CC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 7 Methyl 1 Benzofuran 3 Yl Acetic Acid

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule's chemical bonds. The resulting spectra are unique for each compound, serving as a "molecular fingerprint." A detailed spectroscopic investigation of the closely related isomer, 2-(5-methyl-1-benzofuran-3-yl)acetic acid (2MBA), provides a strong model for the vibrational characteristics of the title compound, with expected frequencies being very similar due to the shared benzofuran (B130515) acetic acid core structure. researchgate.net

The FT-IR spectrum of benzofuran acetic acid derivatives is characterized by distinct absorption bands corresponding to specific functional groups. In its dimeric form, which is common for carboxylic acids in the solid state, the hydroxyl (O-H) stretching vibration of the carboxyl group appears as a very broad band in the 3100-2500 cm⁻¹ region, a hallmark of strong hydrogen bonding. researchgate.net The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak around 1705 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene (B1212753) groups are found just below this value, in the 2970-2850 cm⁻¹ range. researchgate.netmdpi.com The region from 1600 cm⁻¹ to 1400 cm⁻¹ contains multiple bands corresponding to the C=C stretching vibrations of the aromatic and furan (B31954) rings. The C-O stretching of the ether linkage within the benzofuran ring and the carboxylic acid group gives rise to bands in the 1300-1000 cm⁻¹ region. researchgate.netmdpi.com

Table 1: Prominent FT-IR Vibrational Frequencies (cm⁻¹) for 2-(Benzofuran-3-yl)acetic Acid Derivatives (Based on data for the 5-methyl isomer as a model) researchgate.net

Frequency (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H Stretching
~2925MediumAsymmetric CH₂ Stretching
3100 - 2500Broad, StrongO-H Stretching (Carboxylic Acid Dimer)
~1705Very StrongC=O Stretching (Carboxylic Acid Dimer)
~1610MediumAromatic C=C Stretching
~1450StrongCH₂ Scissoring / C=C Aromatic Ring Stretching
~1420StrongO-H In-plane Bending / CH₂ Wagging
~1220StrongC-O Stretching (Carboxylic Acid & Ether)
~930Broad, MediumO-H Out-of-plane Bending (Dimer)

Complementing FT-IR, the FT-Raman spectrum provides information on less polar functional groups and symmetric vibrations. For benzofuran acetic acid derivatives, the most intense Raman band is typically the C=C stretching of the benzene (B151609) ring, appearing around 1615 cm⁻¹. researchgate.net The C=O stretch of the carboxylic acid is present but generally weaker in the Raman spectrum compared to the IR spectrum. researchgate.net

The C-H stretching vibrations of the aromatic ring, methyl group, and methylene group are also clearly visible. researchgate.net The spectrum is rich in the fingerprint region (<1400 cm⁻¹), showing various ring deformation and C-C stretching modes that are characteristic of the benzofuran skeleton. researchgate.netmdpi.com

Table 2: Key FT-Raman Shifts (cm⁻¹) for 2-(Benzofuran-3-yl)acetic Acid Derivatives (Based on data for the 5-methyl isomer as a model) researchgate.net

Raman Shift (cm⁻¹)IntensityAssignment
~3070StrongAromatic C-H Stretching
~2928StrongCH₂ & CH₃ Stretching
~1615Very StrongAromatic C=C Stretching
~1450MediumCH₂ Deformation
~1380StrongBenzofuran Ring Stretching
~1015MediumAromatic Ring Breathing Mode
~815StrongC-H Out-of-plane Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum provides detailed information about the number and type of protons in the molecule. For 2-(7-Methyl-1-benzofuran-3-yl)acetic acid, the spectrum is expected to show distinct signals for each unique proton environment.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. nih.gov

Aromatic Protons (Benzene Ring): The three protons on the benzene moiety (at positions 4, 5, and 6) will appear in the aromatic region, typically between 7.0 and 7.5 ppm. Their exact shifts and coupling patterns (doublets, triplets) depend on their relative positions.

Furan Ring Proton (C2-H): The lone proton on the furan part of the benzofuran ring is expected to appear as a singlet around 7.5-7.8 ppm. mdpi.com

Methylene Protons (-CH₂-): The two protons of the acetic acid's methylene group are adjacent to the benzofuran ring and the carboxyl group. They are expected to resonate as a sharp singlet around 3.7-4.0 ppm. nih.govnih.gov

Methyl Protons (-CH₃): The three protons of the methyl group at position 7 will appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. nih.govnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
-COOH> 10.0Broad Singlet1H
C2-H7.5 - 7.8Singlet1H
Aromatic (C4, C5, C6)-H7.0 - 7.5Multiplets (d, t)3H
-CH₂-3.7 - 4.0Singlet2H
C7-CH₃2.3 - 2.5Singlet3H

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing significantly downfield, typically in the range of 170-175 ppm. mdpi.com

Benzofuran Carbons: The nine carbons of the benzofuran ring system will produce a series of peaks between approximately 110 and 155 ppm. mdpi.comnih.gov Quaternary carbons (those without attached protons, like C3, C3a, C7a, and the C7 to which the methyl group is attached) often show weaker signals. The carbons attached to oxygen (C7a and C8a) will be in the lower part of this range.

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to have a chemical shift in the range of 30-35 ppm. mdpi.com

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear furthest upfield, typically between 15 and 20 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentPredicted δ (ppm)
-COOH170 - 175
Benzofuran Aromatic & Olefinic (C2-C7a)110 - 155
-CH₂-30 - 35
-CH₃15 - 20

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₀O₃, corresponding to a molecular weight of 190.20 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the parent peak or molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 190. nih.govnih.gov The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for carboxylic acids include:

Loss of the carboxyl group: Cleavage of the bond between the methylene group and the carboxyl group can lead to the loss of a COOH radical (45 mass units), resulting in a fragment at m/z 145.

Alpha-cleavage: A very common fragmentation pathway involves the cleavage of the C-C bond adjacent to the aromatic ring. This would result in the formation of a highly stable benzofurylmethyl cation at m/z 145, which would likely be the base peak (the most abundant fragment). libretexts.org

Loss of water: Dehydration from the molecular ion could lead to a minor peak at m/z 172 (M-18).

Decarboxylation: The loss of CO₂ (44 mass units) can also occur, leading to a fragment at m/z 146.

Table 5: Predicted Key Fragments in the Mass Spectrum

m/zProposed Fragment Identity
190[M]⁺˙ (Molecular Ion)
145[M - COOH]⁺ or [M - CH₂COOH + H]⁺ (Base Peak)
115[145 - CH₂O]⁺

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

Interactive Table: HRMS Data for a Related Benzofuran Acetic Acid Derivative

Below is the HRMS data for 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, illustrating the precision of the technique. mdpi.com

ParameterValue
Compound2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid
Ion Formula[C₂₀H₁₈O₆+H]⁺
Calculated m/z355.1176
Found m/z355.1173
TechniqueESI-TOF

This table demonstrates the typical data obtained from an HRMS analysis, showing a very small deviation between the calculated and experimentally found mass, thus confirming the elemental composition.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial orientation of molecules, offering unparalleled insight into the solid-state architecture of a compound.

Single Crystal X-ray Diffraction Analysis of Benzofuran-3-yl Acetic Acid Derivatives

Although the specific crystal structure of this compound has not been reported, extensive single-crystal X-ray diffraction studies have been conducted on numerous closely related benzofuran-3-yl acetic acid derivatives. These studies provide a robust model for predicting the structural behavior of the target compound. Analogs such as 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid, 2-(5-Methyl-1-benzofuran-3-yl)acetic acid, and 2-(6-Methyl-1-benzofuran-3-yl)acetic acid offer critical insights into the molecular conformation, intermolecular interactions, and crystal packing motifs that are characteristic of this class of compounds. researchgate.netresearchgate.netresearchgate.net

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

The crystal structures of benzofuran-3-yl acetic acid derivatives consistently reveal several key conformational and interactional features.

Molecular Conformation: The molecules are typically non-planar. A significant dihedral angle exists between the plane of the benzofuran ring system and the plane of the acetic acid side chain. For example, in 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid, this angle is 76.53°. researchgate.netresearchgate.net The benzofuran unit itself is generally planar or nearly planar. researchgate.netnih.govnih.govnih.gov In some derivatives, the hydroxyl group of the carboxylic acid is positioned antiperiplanar to a carbon atom of the heterocyclic ring. researchgate.netresearchgate.net

Intermolecular Interactions: The crystal packing is dominated by a network of non-covalent interactions.

O-H···O Hydrogen Bonding: The most prominent interaction is the strong hydrogen bonding between the carboxylic acid groups of adjacent molecules. nih.govnih.govnih.govnih.gov These bonds are responsible for the formation of characteristic dimeric structures. researchgate.netresearchgate.netresearchgate.netresearchgate.net

C-H...π Interactions: These weaker interactions play a crucial role in stabilizing the extended crystal lattice. They typically occur between a hydrogen atom from a methyl or methylene group and the π-system of the benzene ring of a neighboring molecule, linking the primary dimeric units into larger supramolecular assemblies. researchgate.netnih.govnih.govnih.govdoaj.org

C-H···O Interactions: In some cases, weak C-H···O hydrogen bonds are also observed, further linking the dimers into sheets or columns. researchgate.netresearchgate.netresearchgate.net

Interactive Table: Hydrogen Bond Geometry in Benzofuran Acetic Acid Derivatives

The table below provides representative geometries for the primary intermolecular interactions found in the crystal structures of related compounds.

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
O-H···O O-H···O0.821.832.645171 researchgate.net
O-H···O O-H···O0.731.952.680177 nih.gov
C-H···π C-H···Cg0.962.723.621156 nih.gov
C-H···π C-H···Cg0.962.773.695162 researchgate.net

D = Donor atom, A = Acceptor atom, Cg = centroid of the benzene ring. This data quantifies the key interactions that define the crystal architecture.

Dimer Formation in Crystal Packing

A ubiquitous feature in the solid-state architecture of 2-(1-benzofuran-3-yl)acetic acid derivatives is the formation of dimers through intermolecular hydrogen bonds. researchgate.net The carboxylic acid moieties of two adjacent molecules typically link together via a pair of strong O-H···O hydrogen bonds, creating a stable, centrosymmetric eight-membered ring. researchgate.netnih.govnih.govnih.govnih.gov

This recurring structural motif is described in graph-set notation as an R²₂(8) ring. researchgate.netresearchgate.netdoaj.org The formation of these inversion dimers is a highly predictable and energetically favorable arrangement for carboxylic acids in the solid state. These dimeric units then serve as the fundamental building blocks that are further organized into a three-dimensional lattice through weaker forces, such as the C-H...π and C-H···O interactions discussed previously. researchgate.netnih.govnih.govdoaj.org

Computational and Theoretical Investigations of 2 7 Methyl 1 Benzofuran 3 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing a wealth of information about its behavior.

Density Functional Theory (DFT) stands out as a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. DFT is based on the principle that the total energy of a system is a functional of its electron density. This approach is computationally more tractable than traditional ab initio methods that deal with the full many-electron wavefunction.

For 2-(7-Methyl-1-benzofuran-3-yl)acetic acid, DFT would be employed to perform geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase. Beyond geometry, DFT calculations reveal crucial details about the electronic structure, including the distribution of electrons and the energies of molecular orbitals.

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex quantum mechanical interactions between electrons. A variety of functionals exist, ranging from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to more sophisticated hybrid functionals like B3LYP and meta-GGA functionals. Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, often provide a good balance of accuracy and computational cost for organic molecules.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as those of the Pople type (e.g., 6-311++G(d,p)) or the Dunning correlation-consistent type (e.g., cc-pVTZ), provide a more flexible representation of the electron density and generally yield more accurate results, albeit at a higher computational expense. The selection of an appropriate functional and basis set is a critical step in any DFT study and is often validated by comparing calculated properties with available experimental data for related systems.

Molecular and Electronic Property Analysis

Following the geometry optimization and electronic structure calculation, a detailed analysis of various molecular and electronic properties can be undertaken to understand the reactivity and behavior of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: HOMO and LUMO Energies

ParameterEnergy (eV)
EHOMO Data not available in the searched literature
ELUMO Data not available in the searched literature
Energy Gap (ΔE) Data not available in the searched literature

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. NBO analysis provides a localized picture of the electron density, describing the hybridization of atomic orbitals and the nature of chemical bonds (e.g., sigma, pi). It also quantifies the extent of electron delocalization through second-order perturbation theory, which evaluates the stabilization energy associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions are indicative of hyperconjugation and resonance effects within the molecule.

Table 2: NBO Analysis - Second-Order Perturbation Theory

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
Data not available in the searched literatureData not available in the searched literatureData not available in the searched literature

Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule to obtain atomic charges. While it is a computationally simple and widely reported method, it is known to be sensitive to the choice of basis set. The Mulliken charges provide a qualitative picture of the charge distribution within the molecule, helping to identify atoms with a net positive or negative charge. This information is useful for understanding the electrostatic potential of the molecule and predicting sites susceptible to electrostatic interactions.

Table 3: Mulliken Atomic Charges

AtomCharge (a.u.)
Data not available in the searched literatureData not available in the searched literature

Prediction of Non-Linear Optical (NLO) Properties

Detailed computational studies predicting the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, for the specific compound This compound are not available in the reviewed literature. While computational analyses of NLO properties have been performed on other isomers and derivatives of benzofuran (B130515) acetic acid, these findings cannot be directly extrapolated to the 7-methyl isomer due to the influence of substituent position on electronic and optical properties.

Computational Prediction of Spectroscopic Parameters (IR, Raman, NMR, UV-Vis)

There are no specific published computational studies that report the predicted spectroscopic parameters (IR, Raman, NMR, UV-Vis) for This compound . Theoretical spectroscopic data is typically generated using methods like Density Functional Theory (DFT). Such analyses have been conducted for closely related molecules, for instance the 5-methyl and 6-methyl isomers, where researchers compare computationally derived spectra with experimental data to confirm molecular structures and vibrational modes. researchgate.netresearchgate.net However, equivalent computational data for the 7-methyl isomer could not be located.

Advanced Computational Applications

Studies on Monomer-Dimer Interactions and Their Influence on Molecular Properties

Theoretical investigations into the monomer-dimer interactions of This compound and their effects on its molecular properties have not been found in the surveyed scientific literature. Carboxylic acids like this one are known to form hydrogen-bonded dimers, and computational studies on other benzofuran acetic acid derivatives have explored how dimerization influences structural and vibrational properties. researchgate.netnih.gov Unfortunately, specific research detailing these interactions for the 7-methyl derivative is not publicly available.

Theoretical Investigations of Solvent Effects on Electronic and Spectroscopic Properties

No dedicated theoretical studies on the influence of different solvents (solvatochromic effects) on the electronic and spectroscopic characteristics of This compound were identified. Such computational investigations are valuable for understanding how a molecule behaves in various chemical environments but appear to be unpublished for this specific compound.

Computational Thermodynamics

A detailed computational analysis of the thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) of This compound is not available in the current body of scientific literature. While these parameters are fundamental in computational chemistry, specific studies reporting their values for this molecule could not be retrieved.

Structure Activity Relationship Sar and Biological Target Engagement Mechanisms for Benzofuran Acetic Acid Derivatives

General Biological Relevance of Benzofuran (B130515) Acetic Acids as Pharmacophores

Benzofuran and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. nih.govnih.gov The introduction of substituents at specific positions on the benzofuran core can lead to new derivatives with unique therapeutic potential. mdpi.com The acetic acid group, in particular, can enhance the interaction with biological targets and improve pharmacokinetic properties.

The benzofuran acetic acid scaffold has been identified as a key structural motif in compounds with a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. semanticscholar.org Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzofuran ring, as well as modifications to the acetic acid side chain, are critical determinants of biological activity and target selectivity. mdpi.com

Mechanistic Studies of Enzyme Inhibition and Receptor Modulation

Benzofuran derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase 2 (CDK2): The inhibition of CDK2, a key regulator of the cell cycle, is a promising strategy for cancer therapy. Certain benzofuran-based compounds have been shown to be effective CDK2 inhibitors. SAR studies have revealed that modifications at the 3- and 5-positions of the benzofuran ring significantly influence their inhibitory potency. For instance, the introduction of specific substituents can enhance binding to the ATP-binding pocket of CDK2, leading to potent inhibition.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is another important kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. Benzofuran derivatives have been identified as inhibitors of GSK-3β. The SAR for these compounds often highlights the importance of specific substitution patterns on the benzofuran ring that facilitate interactions with the active site of the enzyme.

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Benzofuran derivatives have been investigated as inhibitors of mTOR. The mechanism of inhibition often involves interference with the kinase activity of mTOR, thereby disrupting downstream signaling cascades. The structural features of the benzofuran scaffold that contribute to mTOR inhibition are an active area of research.

Table 1: Benzofuran Derivatives as Protein Kinase Inhibitors
Compound ClassTarget KinaseKey SAR Findings
3,5-Disubstituted BenzofuransCDK2Substituents at the 3- and 5-positions are crucial for potent inhibitory activity.
Substituted BenzofuransGSK-3βSpecific substitution patterns on the benzofuran ring enhance binding to the active site.
Benzofuran AnalogsmTORModifications to the benzofuran core can modulate mTOR inhibitory activity.

The bacterial enzyme DsbA, a thiol-disulfide oxidoreductase, is essential for the correct folding of many virulence factors in Gram-negative bacteria, making it an attractive target for the development of new antibacterial agents. A fragment-based drug discovery approach has identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit compound that binds to Escherichia coli DsbA (EcDsbA). nih.govlatrobe.edu.aufao.orgnih.gov

X-ray crystallography has revealed that this benzofuran derivative binds in a hydrophobic groove adjacent to the catalytic disulfide bond of EcDsbA. nih.govlatrobe.edu.aufao.orgnih.gov The binding of these inhibitors is primarily driven by hydrophobic interactions, with the benzofuran core playing a key role. The acetic acid moiety can form hydrogen bonds with residues in the binding site, further stabilizing the complex.

SAR studies on this class of inhibitors have shown that modifications at various positions of the benzofuran ring can significantly impact binding affinity. For example, the nature of the substituent at the 6-position influences the orientation of the molecule in the binding groove. This research suggests that the benzofuran acetic acid scaffold is a promising starting point for the development of novel DsbA inhibitors. nih.govlatrobe.edu.aufao.orgnih.gov

Table 2: Inhibition of E. coli DsbA by a Benzofuran Acetic Acid Derivative
CompoundTarget EnzymeBinding SiteKey Interactions
2-(6-bromobenzofuran-3-yl)acetic acidE. coli DsbAHydrophobic groove adjacent to the catalytic disulfideHydrophobic interactions, potential hydrogen bonding

Chorismate mutase is a key enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. As this pathway is absent in mammals, its enzymes are attractive targets for the development of antimicrobial agents.

Benzofuran derivatives have been investigated as inhibitors of chorismate mutase. nih.govnih.gov These compounds can act as allosteric inhibitors, binding to a site on the enzyme that is distinct from the active site. This binding induces a conformational change in the enzyme, leading to a decrease in its catalytic activity. nih.gov In silico docking studies have been used to model the binding of benzofuran derivatives to the allosteric site of chorismate mutase, providing insights into the key interactions that govern their inhibitory activity. nih.gov The SAR of these inhibitors suggests that the substitution pattern on the benzofuran ring is critical for effective binding and modulation of enzyme activity. nih.gov

The human immunodeficiency virus type 1 (HIV-1) relies on the enzymes reverse transcriptase (RT) and protease for its replication. Benzofuran derivatives have shown promise as inhibitors of both of these crucial viral enzymes. nih.govnih.gov

HIV-1 Reverse Transcriptase: Some benzofuran compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These molecules bind to an allosteric pocket in the RT enzyme, inducing a conformational change that disrupts its catalytic activity. The benzofuran scaffold can be tailored with various substituents to optimize binding to this allosteric site.

HIV-1 Protease: Benzofuran derivatives have also been identified as inhibitors of HIV-1 protease. nih.gov These compounds are designed to mimic the substrate of the protease, binding to the active site and blocking its function. The SAR for these inhibitors often focuses on optimizing the interactions with the catalytic aspartate residues and the hydrophobic pockets of the enzyme's active site. Some benzofuran-carboxamide derivatives have demonstrated dual inhibitory activity against both RT and protease. nih.gov

Table 3: Anti-HIV-1 Activity of Benzofuran Derivatives
Compound ClassTarget EnzymeMechanism of Action
Substituted BenzofuransHIV-1 Reverse TranscriptaseNon-nucleoside inhibition (allosteric binding)
Benzofuran-based compoundsHIV-1 ProteaseCompetitive inhibition (active site binding)
Benzofuran-carboxamidesHIV-1 RT and ProteaseDual inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a critical role in cellular stress responses that can lead to apoptosis. Inhibition of ASK1 is a potential therapeutic strategy for a variety of diseases, including neurodegenerative disorders and inflammatory conditions.

While direct studies on 2-(7-Methyl-1-benzofuran-3-yl)acetic acid as an ASK1 inhibitor are not prevalent, related benzofuran-containing structures have been explored for their ability to inhibit ASK1. The mechanism of inhibition by small molecules typically involves binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream targets. The SAR for ASK1 inhibitors often focuses on optimizing the interactions with key residues in this pocket to achieve high potency and selectivity. The benzofuran scaffold can serve as a core structure for the design of such inhibitors, with modifications aimed at enhancing these interactions. dntb.gov.uanih.gov

In Vitro Cellular Activity Studies (Mechanistic Focus)

While direct experimental data on the in vitro cellular activity of this compound is not extensively available in the public domain, the antiproliferative and cytotoxic effects of closely related benzofuran derivatives provide valuable insights into its potential anticancer properties.

Evaluation of Antiproliferative Activity in Cancer Cell Lines

Studies on various benzofuran derivatives have consistently demonstrated their ability to inhibit the proliferation of a range of cancer cell lines. For instance, research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has shown significant cytotoxic potential against several human cancer cell lines, including those of the liver (HepG2), lung (A549), and colon (SW620) nih.gov. The antiproliferative activity is often dose-dependent, with IC50 values (the concentration required to inhibit 50% of cell growth) in the micromolar range nih.gov.

The position and nature of substituents on the benzofuran ring play a critical role in determining the antiproliferation potency. For example, the presence of a methyl group at various positions of the benzofuran scaffold has been shown to influence cytotoxic activity semanticscholar.orgnih.gov. Specifically, 3-methylbenzofuran derivatives have exhibited notable antiproliferative activity against non-small cell lung cancer cell lines nih.gov. Furthermore, a study on 3-methyl/3-(morpholinomethyl)benzofuran derivatives revealed that substitution at the 3-position of the benzofuran ring can enhance cytotoxic activity against lung carcinoma cells nih.gov.

Analysis of Selective Cytotoxicity Profiles

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells over normal, healthy cells. Several studies on benzofuran derivatives have highlighted their potential for selective cytotoxicity. For instance, certain brominated derivatives of benzofuran have shown significant cytotoxic activity against various cancer cell lines while exhibiting lower toxicity towards normal human endothelial cells (HUVEC) semanticscholar.org. This selectivity is a key determinant of a compound's therapeutic index and its potential for further development as a cancer drug.

The mechanism underlying this selectivity can be multifaceted. Cancer cells often have altered metabolic pathways and higher rates of proliferation compared to normal cells, making them more susceptible to agents that interfere with these processes. Some benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, such as the activation of caspases and modulation of pro- and anti-apoptotic proteins nih.gov. The selective induction of apoptosis in cancer cells is a hallmark of an effective anticancer agent. For example, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated a capacity to induce late apoptosis or necrosis in cancerous cells nih.gov.

While specific data for this compound is not available, the structural similarities to other selectively cytotoxic benzofurans suggest that it may also exhibit a favorable selective cytotoxicity profile.

Molecular Docking and Simulation Studies for Ligand-Protein Interactions

Computational methods such as molecular docking and simulation are invaluable tools in modern drug discovery, providing insights into how a ligand might interact with its biological target at a molecular level.

Elucidation of Specific Binding Sites and Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking studies on various benzofuran derivatives have helped to identify potential protein targets and elucidate the nature of the interactions that stabilize the ligand-protein complex. These studies often reveal that benzofuran derivatives can bind to the active sites of key enzymes involved in cancer progression through a combination of intermolecular forces.

Hydrogen bonding is a critical interaction for the binding of many drugs. The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, lysine, or histidine within a protein's binding pocket. The oxygen atom of the benzofuran ring can also act as a hydrogen bond acceptor.

Hydrophobic interactions also play a significant role. The fused benzene (B151609) and furan (B31954) rings of the benzofuran core, along with the methyl group at the 7-position, create a lipophilic surface that can interact favorably with nonpolar amino acid residues like leucine, isoleucine, and valine in a hydrophobic pocket of the target protein.

π-π stacking interactions can occur between the aromatic benzofuran ring system and the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Application in Rational Drug Design and Lead Optimization

The insights gained from molecular docking and simulation studies are instrumental in the process of rational drug design and lead optimization. By understanding the specific interactions that contribute to the binding affinity and selectivity of a lead compound, medicinal chemists can make targeted modifications to its structure to improve its pharmacological properties.

For instance, if a docking study reveals an unoccupied hydrophobic pocket near the 7-methyl group of this compound, chemists could synthesize derivatives with larger alkyl groups at this position to enhance hydrophobic interactions and potentially increase potency. Similarly, if a specific hydrogen bond is identified as being crucial for activity, the molecule can be modified to optimize the geometry of this interaction.

This iterative process of computational analysis, chemical synthesis, and biological testing is a cornerstone of modern drug discovery and has been successfully applied to the development of numerous therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR models for benzofuran derivatives have been developed to predict their anticancer activity eurjchem.com. These models typically use a variety of molecular descriptors that quantify different aspects of the chemical structure, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP).

A QSAR study on benzofuran and indole derivatives as histone lysine methyl transferase inhibitors identified key descriptors that correlate with anticancer activity eurjchem.com. The robustness and predictive power of such models are validated using statistical methods eurjchem.com.

For this compound, a QSAR model could help to predict its antiproliferative activity based on the calculated values of its molecular descriptors. The presence of the methyl group at the 7-position would influence descriptors related to size, shape, and hydrophobicity, which in turn would impact the predicted biological activity. Such models are valuable for prioritizing which novel derivatives to synthesize and test, thereby accelerating the drug discovery process.

Advanced Applications and Future Research Directions in Benzofuran Acetic Acid Chemistry

Role as Synthetic Intermediates and Building Blocks

2-(7-Methyl-1-benzofuran-3-yl)acetic acid is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a reactive carboxylic acid moiety and an electron-rich benzofuran (B130515) core. rsc.org The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, providing a gateway to a diverse range of more complex molecules. For instance, similar benzofuran-based carboxylic acids have been used in the synthesis of novel hydroxamic acids and propiolamides through standard coupling reactions. nih.gov

The benzofuran ring itself, particularly with the activating methyl group at the 7-position, is amenable to electrophilic substitution reactions. This allows for the introduction of additional functional groups onto the aromatic core, further expanding its synthetic utility. The inherent reactivity of the benzofuran nucleus towards electrophiles, typically at the C-2 or other available positions on the benzene (B151609) ring, makes it a powerful scaffold for creating libraries of substituted compounds for various applications. rsc.org For example, bromination of related 2-acetyl-3-methylbenzofurans using N-bromosuccinimide (NBS) has been shown to be an effective method for introducing a bromine atom, which can then participate in a wide array of cross-coupling reactions. mdpi.com This highlights the potential of this compound as a precursor for more complex, functionalized molecules.

Potential in Functional Materials Science

The benzofuran scaffold is an important structural element for organic materials due to its aromaticity and electron-rich nature. rsc.org These properties are foundational for the development of materials with interesting optical and electronic characteristics. While direct applications of this compound in functional materials are an emerging area of research, the broader class of benzofuran derivatives has shown significant promise.

A related compound, (6-Methyl-benzofuran-3-yl)-acetic acid, has been identified as a fluorescent probe, suggesting that the methyl-benzofuran-3-yl-acetic acid core possesses inherent photophysical properties. biosynth.com This fluorescence is a key characteristic for many applications in materials science, including those detailed below.

Organic Electroluminescence Devices and Organic Dyes

Organic Light-Emitting Diodes (OLEDs) are a major application for fluorescent and phosphorescent organic molecules. google.com These devices rely on thin films of organic compounds that emit light when an electric current is passed through them. google.comwisc.edu The color and efficiency of the emitted light are determined by the molecular structure of the organic material. Benzofuran derivatives are being explored for their potential use in the light-emitting layer of OLEDs. rsc.org The ability to tune the electronic properties of the benzofuran ring through substitution allows for the systematic modification of the emission color and performance of the resulting devices. The inherent fluorescence of the methyl-benzofuran acetic acid structure suggests that derivatives of this compound could be developed as novel emitters or host materials in OLEDs. biosynth.com

Photosensitizing Materials

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, thereby initiating a chemical or physical change. This property is crucial in fields such as photodynamic therapy and photocatalysis. The extended π-system of the benzofuran ring allows for the absorption of light, and the molecule can be engineered to have a long-lived excited state, which is a key requirement for an effective photosensitizer. The general class of benzofuran derivatives has been noted for its potential application as photosensitizing materials. rsc.org

Optoelectronic Devices (e.g., Sensors, Lasers, LED, Solar Cells)

Beyond OLEDs, benzofuran derivatives are being investigated for a range of optoelectronic applications. rsc.org These include organic solar cells, where they can act as electron donors or acceptors, and organic field-effect transistors (OFETs), which are the building blocks of organic integrated circuits. The development of novel benzofuran-containing materials is driven by the desire for low-cost, flexible, and easily processable electronic components. rsc.org The synthetic versatility of this compound makes it an attractive starting point for the creation of new materials for these devices.

Photoacid Generators (PAGs)

Photoacid generators are compounds that produce a strong acid upon exposure to light. semiconductors.org They are a critical component in photolithography, the process used to manufacture microelectronics. In this process, a PAG is mixed with a polymer resin to form a photoresist. Upon irradiation, the PAG releases an acid that catalyzes a chemical reaction in the surrounding polymer, changing its solubility and allowing for the creation of intricate patterns. semiconductors.org While many commercial PAGs are based on perfluoroalkylsulfonates, there is ongoing research into new classes of PAGs with improved properties. semiconductors.org The development of benzofuran-based PAGs could offer new possibilities for fine-tuning the properties of photoresists.

Strategies for Novel Synthetic Route Development

The synthesis of the benzofuran core is a well-established field, yet the development of novel, more efficient, and atom-economical methods remains a key research focus. Several modern synthetic strategies could be applied to the synthesis of this compound and its derivatives.

One promising approach is the use of multicomponent reactions . For example, a one-pot synthesis of a complex benzofuran acetic acid derivative has been achieved through the reaction of a phenol (B47542), an arylglyoxal, and Meldrum's acid. mdpi.com This strategy allows for the rapid construction of the benzofuran acetic acid scaffold from simple starting materials in a single step.

Transition-metal catalysis offers a powerful toolkit for benzofuran synthesis. Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, are widely used to form the key carbon-carbon and carbon-oxygen bonds of the benzofuran ring. nih.govmdpi.com Similarly, copper-catalyzed cyclizations have emerged as an effective method. nih.gov These catalytic systems often exhibit high functional group tolerance and can be used to synthesize a wide range of substituted benzofurans.

More recently, one-pot procedures that combine multiple synthetic steps without the need for intermediate purification are gaining traction. A facile one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported, involving an in situ Williamson ether formation followed by ester hydrolysis and intramolecular cyclization. nih.gov Another innovative approach involves the regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, which can then be converted to the corresponding benzofurans. oregonstate.edu

The table below summarizes some of the synthetic strategies that could be adapted for the preparation of this compound.

Synthetic StrategyKey FeaturesPotential Starting Materials for this compound
Multicomponent Reaction One-pot synthesis, high atom economy. mdpi.com2-Methylphenol, a suitable glyoxal (B1671930) derivative, Meldrum's acid.
Palladium-Catalyzed Cyclization High functional group tolerance, versatile. nih.govo-Halogenated phenol derivative and a terminal alkyne.
Copper-Catalyzed Cyclization Often uses readily available catalysts, good yields. nih.govo-Hydroxybenzaldehyde, an amine, and a terminal alkyne.
One-Pot Williamson Ether Synthesis/Cyclization Step-efficient, avoids intermediate purification. nih.govA substituted salicylaldehyde (B1680747) and an ethyl chloroacetate (B1199739) derivative.
Benzofuranone Rearrangement Novel regioselective approach. oregonstate.eduA substituted 3-hydroxy-2-pyrone and a nitroalkene.

These advanced synthetic methods, coupled with the inherent versatility of the this compound scaffold, pave the way for the development of a new generation of functional organic materials.

Future Directions in Biological Target Identification and Validation

The exploration of the therapeutic potential of this compound and its analogs is intrinsically linked to the precise identification and validation of their biological targets. While the broader class of benzofuran derivatives has shown promise in various therapeutic areas, including oncology, the specific molecular interactions of many of these compounds remain to be fully elucidated. rsc.org Future research will necessitate a multi-pronged approach, leveraging cutting-edge technologies to unravel the complex mechanisms of action and to discover novel therapeutic applications.

A significant challenge in drug discovery is the process of "target deconvolution," which involves identifying the specific molecule (e.g., protein, enzyme) with which a drug interacts to produce its effect. nih.govnih.gov For compounds like this compound, which may have been identified through phenotypic screens (observing a change in cell behavior), pinpointing the direct target is a critical step for further development. nih.govnih.gov

Future strategies for identifying the biological targets of this compound and related compounds will likely integrate several advanced methodologies:

Chemical Proteomics and Affinity-Based Approaches: These techniques are instrumental in isolating target proteins from complex cellular mixtures. nih.goveuropeanreview.org One such method is affinity chromatography, where a derivative of the benzofuran compound is immobilized on a solid support to "capture" its binding partners from cell lysates. nih.gov Advances in mass spectrometry-based proteomics then allow for the identification of these captured proteins. europeanreview.org

'Omics' Technologies: A comprehensive understanding of a compound's biological effects can be achieved by analyzing its impact on the entire complement of genes (genomics), transcripts (transcriptomics), proteins (proteomics), or metabolites (metabolomics) within a cell or organism. nih.govnuvisan.com For instance, treating cancer cells with this compound and subsequently performing transcriptomic and proteomic profiling could reveal which cellular pathways are perturbed, offering clues to its mechanism of action and potential targets. nuvisan.com

Computational and In Silico Methods: With the growing availability of large biological datasets, computational approaches are becoming increasingly powerful in predicting drug-target interactions. nih.gov Molecular docking studies, for example, can simulate the binding of this compound to the three-dimensional structures of known proteins. This can help prioritize potential targets for experimental validation. Public databases such as ChEMBL and DrugBank are valuable resources for this type of in silico screening. nih.gov

Advanced Cellular Imaging: High-content imaging and other advanced microscopy techniques can provide spatial and temporal information about how a compound affects cellular structures and processes. By using fluorescently labeled derivatives of this compound, researchers could potentially visualize its subcellular localization and its co-localization with specific organelles or proteins, providing insights into its site of action.

CRISPR-Based Genetic Screens: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) technology can be used to systematically knock out or modify every gene in a cell line. nuvisan.com By treating these modified cell lines with the benzofuran compound, researchers can identify which genetic modifications confer resistance or sensitivity to the drug. This can pinpoint the gene that encodes the drug's target or components of the pathway in which the target functions. nuvisan.com

The validation of identified targets is as crucial as their initial discovery. Once a potential target is identified, its role in the observed biological effect of the compound must be confirmed. This can be achieved through techniques such as:

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the direct binding affinity and kinetics between the benzofuran compound and the purified target protein.

Target Knockdown or Overexpression: Using methods like RNA interference (RNAi) or CRISPR, the expression of the putative target gene can be reduced or increased in cells. nuvisan.com If altering the expression of the target protein mimics or blocks the effect of the compound, it provides strong evidence for a direct functional interaction.

Enzymatic or Functional Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the benzofuran compound to determine if the compound acts as an inhibitor or activator. For example, some benzofuran derivatives have been identified as inhibitors of enzymes like phosphoinositide 3-kinases (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

The table below summarizes some of the biological targets that have been identified for various benzofuran derivatives, offering potential starting points for investigating the targets of this compound.

Compound Class Identified Biological Target Therapeutic Area Supporting Evidence
Bromoalkyl and bromoacetyl derivatives of benzofuransTubulinCancer (Leukemia)Induction of apoptosis in K562 and MOLT-4 leukemia cells. mdpi.comnih.gov
Benzofuran-isatin conjugatesApoptosis induction pathwaysCancer (Colon)Antiproliferative activity in colon cancer cell lines. nih.gov
2-Aroyl benzofuran derivativesTubulin polymerizationCancerInhibition of tubulin assembly and antiproliferative activity against various cancer cell lines. mdpi.com
Benzofuran hybridsPI3K and VEGFR-2CancerDual inhibitory effect against PI3K and VEGFR-2. nih.gov
Benzofuran derivativesEstrogen Receptor α (ERα)Cancer (Breast)Activity against estrogen receptor-dependent breast cancer cells. ox.ac.uk

By systematically applying these advanced and integrated approaches, future research can move beyond the general biological activities of benzofuran acetic acids to a detailed, mechanistic understanding of their therapeutic potential, paving the way for the development of novel and highly targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-(7-Methyl-1-benzofuran-3-yl)acetic acid?

  • Answer : The synthesis typically involves multi-step reactions, including cyclization of substituted benzofuran precursors followed by functionalization of the acetic acid moiety. Key steps require precise control of temperature (e.g., reflux conditions) and pH to prevent side reactions. For instance, hydrolysis of ester intermediates (e.g., ethyl derivatives) under basic conditions (KOH in methanol/water) yields the carboxylic acid group with high purity . Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity, particularly for distinguishing methyl and acetic acid substituents on the benzofuran core .

Q. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in structural assignments for this compound?

  • Answer : X-ray crystallography provides unambiguous confirmation of molecular geometry, including bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen-bonded dimers in crystal packing) . For dynamic or solution-phase analysis, 1H^1H-NMR coupling constants and 13C^{13}C-NMR chemical shifts differentiate between positional isomers (e.g., methyl vs. fluorine substituents at the 5-, 6-, or 7-positions) . SHELX programs are widely used for refining crystallographic data, while ORTEP-3 aids in visualizing thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for derivatives of this compound?

  • Answer : Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers) versus static crystal structures. For example, NMR may indicate conformational flexibility in the acetic acid side chain, while X-ray data show a fixed geometry due to hydrogen bonding. Systematic comparison of temperature-dependent NMR studies with high-resolution crystallography (using synchrotron radiation) can reconcile these differences . Additionally, DFT calculations (e.g., Gaussian) model solution-phase conformers and validate experimental observations .

Q. What methodologies elucidate the structure-activity relationships (SAR) of this compound in biological systems?

  • Answer : SAR studies require iterative synthesis of analogs (e.g., fluorinated or sulfanyl derivatives) followed by bioactivity assays (e.g., antimicrobial or anticancer screens). For instance, replacing the 7-methyl group with fluorine enhances electronegativity, potentially improving receptor binding . Computational docking (AutoDock, Schrödinger) predicts interactions with target proteins (e.g., cyclooxygenase or kinases), while isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. How can computational modeling predict intermolecular interactions in co-crystals or polymorphs of this compound?

  • Answer : Crystal structure prediction (CSP) tools (e.g., Mercury, Materials Studio) analyze hydrogen-bonding motifs (e.g., O–H⋯O dimers) and π-π stacking interactions observed in related benzofuran derivatives . Molecular dynamics simulations (GROMACS) assess thermodynamic stability of polymorphs, while Hirshfeld surface analysis identifies dominant intermolecular contacts (e.g., C–H⋯O vs. S⋯F interactions) .

Q. What strategies improve the pharmacological profile of this compound while minimizing off-target effects?

  • Answer : Rational drug design involves:

  • Bioisosteric replacement : Substituting the acetic acid group with a sulfonamide or tetrazole to modulate polarity and bioavailability .
  • Prodrug synthesis : Esterification of the carboxylic acid to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Selective functionalization : Introducing halogen atoms (e.g., 5-fluoro) to optimize steric and electronic effects for target specificity .
  • In vitro ADMET assays : Assess metabolic stability (CYP450 inhibition), plasma protein binding, and cytotoxicity early in development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.